3,4-Dihydroxybutanoic Acid Sodium Salt 3,4-Dihydroxybutanoic Acid Sodium Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC17974511
InChI: InChI=1S/C4H8O4.Na/c5-2-3(6)1-4(7)8;/h3,5-6H,1-2H2,(H,7,8);/q;+1/p-1
SMILES:
Molecular Formula: C4H7NaO4
Molecular Weight: 142.09 g/mol

3,4-Dihydroxybutanoic Acid Sodium Salt

CAS No.:

Cat. No.: VC17974511

Molecular Formula: C4H7NaO4

Molecular Weight: 142.09 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dihydroxybutanoic Acid Sodium Salt -

Specification

Molecular Formula C4H7NaO4
Molecular Weight 142.09 g/mol
IUPAC Name sodium;3,4-dihydroxybutanoate
Standard InChI InChI=1S/C4H8O4.Na/c5-2-3(6)1-4(7)8;/h3,5-6H,1-2H2,(H,7,8);/q;+1/p-1
Standard InChI Key NOWFAQVJTIYOTK-UHFFFAOYSA-M
Canonical SMILES C(C(CO)O)C(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3,4-Dihydroxybutanoic Acid Sodium Salt is systematically named as the sodium salt of 3,4-dihydroxybutanoic acid. Its IUPAC name, sodium 3,4-dihydroxybutanoate, reflects the carboxylate anion (COO-\text{COO}^-) and hydroxyl groups at carbons 3 and 4 . The parent acid (3,4-dihydroxybutanoic acid, CAS 1518-61-2) has a molecular formula of C4H8O4\text{C}_4\text{H}_8\text{O}_4, which upon deprotonation and sodium salt formation, yields the ionic compound C4H7O4Na\text{C}_4\text{H}_7\text{O}_4\text{Na} .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number40951-20-0
Molecular FormulaC4H7O4Na\text{C}_4\text{H}_7\text{O}_4\text{Na}
Molecular Weight120.10 g/mol
SolubilityWater (slight, heated), DMSO
Parent Acid CAS1518-61-2

Stereochemical Considerations

The compound exists in stereoisomeric forms, with the (S)-enantiomer being a naturally occurring metabolite in humans . This enantiomeric specificity influences its biological activity, particularly in neurotransmitter regulation and metabolic disorders like succinic semialdehyde dehydrogenase (SSADH) deficiency .

Physicochemical Properties and Stability

Solubility and Ionization Behavior

The sodium salt enhances aqueous solubility compared to the parent acid. It dissolves slightly in water when heated and in DMSO with sonication . The predicted pKa of the parent acid is approximately 4.27, reflecting moderate acidity influenced by the two hydroxyl groups .

Biological Significance and Metabolic Pathways

Role in GABA Metabolism

3,4-Dihydroxybutanoic Acid Sodium Salt is intricately linked to gamma-aminobutyric acid (GABA) catabolism. In SSADH deficiency, a rare autosomal recessive disorder, impaired GABA degradation leads to elevated levels of this compound in urine and serum, correlating with neurological symptoms such as ataxia and developmental delays .

Applications in Scientific Research

Biochemical Assays and Metabolic Studies

The compound is utilized as a substrate in enzymatic assays to study SSADH activity and GABAergic dysfunction . Its water solubility facilitates kinetic analyses under physiological conditions.

Pharmaceutical Intermediates

As a precursor to lactones and furanones, it enables the synthesis of bioactive molecules with potential therapeutic applications . Industrial production methods often employ glucose oxidation followed by sodium hydroxide neutralization, though detailed protocols remain proprietary .

Comparative Analysis with Structural Analogues

Sodium 3-Hydroxybutyrate (CAS 150-83-4)

This structural isomer differs in hydroxyl group placement (position 3 vs. 3,4) and molecular weight (126.09 g/mol vs. 120.10 g/mol) . Unlike 3,4-dihydroxybutanoate, sodium 3-hydroxybutyrate is a ketone body implicated in energy metabolism during fasting .

Table 2: Comparative Properties of Sodium Salts

Property3,4-Dihydroxybutanoate3-Hydroxybutyrate
CAS Number40951-20-0150-83-4
Molecular FormulaC4H7O4Na\text{C}_4\text{H}_7\text{O}_4\text{Na}C4H7O3Na\text{C}_4\text{H}_7\text{O}_3\text{Na}
Biological RoleGABA metabolism, neurodegenerationKetogenesis, energy homeostasis
SolubilityWater (slight)Water (high)

Functional Contrasts with Myo-Inositol and Ribonic Acid

While myo-inositol (a six-carbon cyclic polyol) modulates insulin signaling, 3,4-dihydroxybutanoate’s smaller structure allows unique interactions with metabolic enzymes like SSADH . Ribonic acid, a five-carbon sugar acid, shares renal associations but lacks the neurochemical relevance of 3,4-dihydroxybutanoate .

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